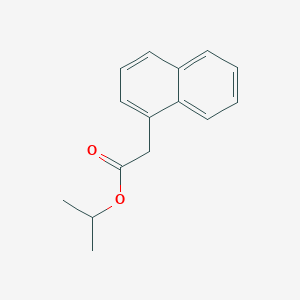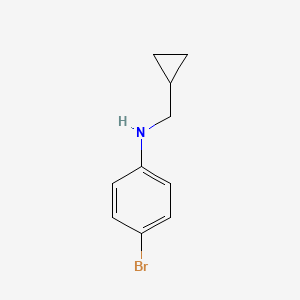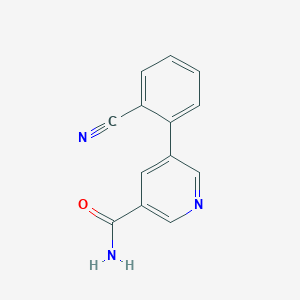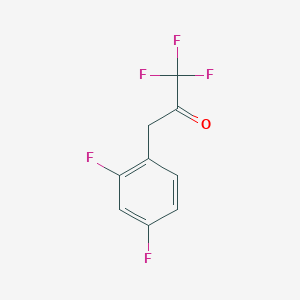
2,6-Naphthyridin-1(2H)-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Naphthyridin-1(2H)-one hydrobromide is a nitrogen-containing heterocyclic compound. Naphthyridines, in general, are known for their wide spectrum of biological activities, including antimicrobial and pharmaceutical properties. This compound is particularly significant in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Naphthyridin-1(2H)-one hydrobromide typically involves the oxidation of 2-oxo-4-methylquinoline to form 2-oxo quinoline-4-carboxylic acid. This intermediate is then converted to the desired naphthyridine derivative using specific reagents and conditions . The process may involve the use of Dowtherm A at elevated temperatures (e.g., 135°C for 16 hours) to achieve the desired transformation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Naphthyridin-1(2H)-one hydrobromide undergoes several types of chemical reactions, including:
Oxidation: Conversion of 2-oxo-4-methylquinoline to 2-oxo quinoline-4-carboxylic acid.
Substitution: Introduction of various substituents on the naphthyridine ring to form derivatives with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide (SeO2), iodine in dimethyl sulfoxide (I2/DMSO), and dichlorodicyanoquinone (DDQ) in dioxane.
Reaction Conditions: Elevated temperatures (e.g., 135°C) and specific solvents like Dowtherm A.
Major Products: The major products formed from these reactions include various naphthyridine derivatives, which are characterized by their unique structural and biological properties .
Applications De Recherche Scientifique
2,6-Naphthyridin-1(2H)-one hydrobromide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,6-Naphthyridin-1(2H)-one hydrobromide involves its interaction with various molecular targets and pathways. The compound’s nitrogen heterocyclic structure allows it to bind to specific enzymes and receptors, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Comparison: 2,6-Naphthyridin-1(2H)-one hydrobromide is unique due to its specific structural features and the range of biological activities it exhibits. Compared to similar compounds, it offers distinct advantages in terms of its antimicrobial properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
2H-2,6-naphthyridin-1-one;hydrobromide |
InChI |
InChI=1S/C8H6N2O.BrH/c11-8-7-2-3-9-5-6(7)1-4-10-8;/h1-5H,(H,10,11);1H |
Clé InChI |
NTWDDYBJKDKZAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C2=C1C=NC=C2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11881160.png)



![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11881186.png)
